N'-cyclododecylidene-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a cyclododecylidene group attached to a benzodioxole ring, which is further connected to a carbohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of cyclododecanone with 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:
2H-1,3-benzodioxole-5-carbohydrazide: A simpler derivative without the cyclododecylidene group.
N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide analogs: Compounds with similar structures but different substituents on the benzodioxole ring or carbohydrazide moiety.
The uniqueness of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs and other related compounds.
Properties
Molecular Formula |
C20H28N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c23-20(16-12-13-18-19(14-16)25-15-24-18)22-21-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14H,1-11,15H2,(H,22,23) |
InChI Key |
GDFPLDDNJGWDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C2=CC3=C(C=C2)OCO3)CCCCC1 |
Origin of Product |
United States |
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